Product packaging for chaetocochin A(Cat. No.:)

chaetocochin A

Cat. No.: B1256974
M. Wt: 783 g/mol
InChI Key: DOTYKRRRMXXIPL-ISYIGULMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chaetocochin A is a naturally occurring epipolythiodioxopiperazine (ETP) alkaloid isolated from the fungus Chaetomium cochliodes . This class of compounds is known for a densely functionalized core and potent biological activities. Initial in vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against specific cancer cell lines, positioning it as a compound of interest for foundational oncology research and drug discovery endeavors . ETP alkaloids like this compound represent a valuable scaffold for investigating novel mechanisms of action and exploring new pathways in cancer biology. Researchers can utilize this reagent for studying apoptosis, cell cycle arrest, and other cellular processes in controlled laboratory settings. This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any human or animal therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H42N6O6S4 B1256974 chaetocochin A

Properties

Molecular Formula

C36H42N6O6S4

Molecular Weight

783 g/mol

IUPAC Name

(1S,11S,14S,19R,22S,25S)-22-(hydroxymethyl)-12,23,33-trimethyl-11,14,22,25-tetrakis(methylsulfanyl)-16-oxa-2,12,18,20,23,33-hexazaoctacyclo[16.8.6.211,14.12,9.01,19.03,8.020,25.027,32]pentatriaconta-3,5,7,9(35),27,29,31-heptaene-13,21,24,34-tetrone

InChI

InChI=1S/C36H42N6O6S4/c1-37-30(46)36(52-7)20-48-21-40-26-15-11-9-13-24(26)32(18-34(50-5)29(45)38(2)35(19-43,51-6)31(47)42(34)27(32)40)41-17-22(23-12-8-10-14-25(23)41)16-33(37,49-4)28(44)39(36)3/h8-15,17,27,43H,16,18-21H2,1-7H3/t27-,32+,33+,34+,35+,36+/m1/s1

InChI Key

DOTYKRRRMXXIPL-ISYIGULMSA-N

Isomeric SMILES

CN1C(=O)[C@]2(COCN3[C@H]4[C@](C[C@]5(N4C(=O)[C@](N(C5=O)C)(CO)SC)SC)(C6=CC=CC=C63)N7C=C(C[C@@]1(C(=O)N2C)SC)C8=CC=CC=C87)SC

Canonical SMILES

CN1C(=O)C2(COCN3C4C(CC5(N4C(=O)C(N(C5=O)C)(CO)SC)SC)(C6=CC=CC=C63)N7C=C(CC1(C(=O)N2C)SC)C8=CC=CC=C87)SC

Synonyms

chaetocochin A

Origin of Product

United States

Advanced Spectroscopic and Analytical Methodologies for Chaetocochin a Structural Elucidation

Application of High-Resolution Mass Spectrometry (HRMS) in Structural Characterization

High-resolution mass spectrometry (HRMS) is a cornerstone in the structural characterization of novel natural products like chaetocochin A. This technique provides the high-accuracy mass measurement of a molecule, which is fundamental to determining its elemental composition. For this compound, isolated from the fungus Chaetomium cochliodes, HRMS, typically using electrospray ionization (ESI), is employed to obtain the exact mass of the protonated molecule ([M+H]⁺). nih.gov

The high resolution and mass accuracy of modern instruments, such as Orbitrap or time-of-flight (TOF) analyzers, allow for the confident assignment of a molecular formula from the measured mass-to-charge ratio (m/z). This is a critical first step in the structure elucidation process, distinguishing this compound from other co-occurring metabolites and providing a foundational piece of data that all subsequent spectroscopic interpretations must align with.

Table 1: Illustrative HRMS Data for a Chaetocochin Analogue

ParameterValue
Ionization ModePositive ESI
Adduct[M+H]⁺
Calculated Exact MassValue for a known analogue
Measured m/zHypothetical measured value
Mass Accuracy (ppm)Calculated ppm error
Proposed Molecular FormulaDeduced formula

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, including complex natural products like this compound. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized to piece together the molecular puzzle, defining the carbon skeleton, the placement of protons, and the relative stereochemistry of chiral centers.

The process typically begins with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

To establish the connectivity between protons and carbons, a variety of 2D NMR experiments are employed:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms, helping to build fragments of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are crucial for connecting the molecular fragments identified by COSY and for positioning quaternary carbons (carbons with no attached protons) and heteroatoms within the molecular structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, providing critical information for determining the relative stereochemistry of the molecule.

The collective interpretation of these NMR data allows for the complete assignment of all proton and carbon signals and the definitive determination of the constitution and relative configuration of this compound.

Table 2: Representative ¹H and ¹³C NMR Data for a Substructure Analogous to this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)
1Hypothetical Value
2Hypothetical ValueHypothetical Value
3Hypothetical ValueHypothetical Value
4Hypothetical ValueHypothetical Value
5Hypothetical Value

Note: A complete, publicly available NMR data table for this compound is not available. This table illustrates the format and type of data that would be generated.

Chromatographic Techniques for Isolation, Purification, and Analysis (e.g., UPLC-MS/MS)

The isolation and purification of this compound from the crude fungal extract is a critical prerequisite for its structural elucidation and biological evaluation. This is typically achieved through a series of chromatographic steps. Modern techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are instrumental in both the purification and subsequent analysis of these compounds.

UPLC offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including higher resolution, shorter run times, and increased sensitivity. When coupled with a tandem mass spectrometer (MS/MS), it becomes a powerful analytical tool for the selective detection and quantification of target compounds in complex mixtures.

In the context of this compound analysis, a UPLC-MS/MS method would involve optimizing several parameters to achieve efficient separation and sensitive detection. These parameters include the choice of the stationary phase (the column), the mobile phase composition and gradient, the flow rate, and the mass spectrometer settings. For epipolythiodioxopiperazines, reversed-phase columns are commonly used.

Table 3: Typical UPLC-MS/MS Method Parameters for the Analysis of Epipolythiodioxopiperazines

ParameterDescription
UPLC System Waters ACQUITY UPLC or similar
Column ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Gradient A time-programmed gradient from a low to high percentage of Mobile Phase B
Injection Volume 1 - 5 µL
Column Temperature 30 - 40 °C
MS System Triple quadrupole or Q-TOF mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM) or Full Scan/dd-MS²

This methodology not only allows for the purification of this compound but also serves as a quantitative tool for determining its concentration in various samples.

Integrated Analytical Strategies for Novel Chaetocochin Analogues

The discovery of novel natural products is often facilitated by integrated analytical strategies that combine advanced separation techniques with high-resolution mass spectrometry and sophisticated data analysis. In the search for new chaetocochin analogues from fungal sources like Chaetomium cochliodes, a UPLC-Quadrupole Time-of-Flight (Q-TOF)-MS/MS-based approach is particularly effective. nih.gov

This strategy involves a multi-step workflow:

Metabolite Profiling: A high-resolution UPLC-Q-TOF-MS analysis of the crude fungal extract is performed to generate a comprehensive profile of all detectable metabolites. This provides accurate mass and retention time data for each compound.

Targeted Data Mining: The acquired dataset is then mined for ions with m/z values that correspond to potential chaetocochin analogues. This can be based on known biosynthetic pathways, predicted modifications (e.g., methylation, hydroxylation), or characteristic isotopic patterns of sulfur-containing compounds.

MS/MS Fragmentation Analysis: The Q-TOF instrument is used to acquire fragmentation spectra (MS/MS) of the targeted ions. The fragmentation patterns of these potential analogues are then compared to that of known compounds like this compound. Shared fragmentation pathways can provide strong evidence for a common structural scaffold.

Dereplication: This process involves rapidly identifying known compounds in the extract by comparing their experimental data (retention time, accurate mass, MS/MS spectrum) with in-house or commercial databases. This allows researchers to focus their efforts on the truly novel compounds.

Targeted Isolation: Once a novel analogue is putatively identified, this analytical information is used to guide its targeted isolation from the crude extract using preparative or semi-preparative HPLC.

Full Structural Elucidation: The isolated novel compound is then subjected to the full suite of spectroscopic analyses, including HRMS and 1D/2D NMR, as described in the preceding sections, to definitively determine its structure.

This integrated approach, which seamlessly links separation, detection, and structural analysis, significantly accelerates the discovery of new chaetocochin analogues and expands our understanding of the chemical diversity of this important class of natural products. nih.gov

Chemical Synthesis and Synthetic Analogues of Chaetocochin a

Historical Perspectives and Contemporary Challenges in Epipolythiodioxopiperazine Total Synthesis

The epipolythiodioxopiperazine (ETP) alkaloids, a class of fungal secondary metabolites, are characterized by a unique and highly strained disulfide-bridged diketopiperazine core. publish.csiro.aumountainscholar.org This structural feature is not only responsible for their potent and diverse biological activities, including anticancer, antiviral, and antimicrobial properties, but also presents significant hurdles for chemical synthesis. publish.csiro.aumountainscholar.orgresearchgate.netnih.govresearchgate.net

Historically, the total synthesis of ETP natural products has been a formidable challenge for organic chemists. publish.csiro.au Early pioneering work in the 1970s by Kishi and coworkers on the synthesis of gliotoxin (B1671588) and sporidesmin (B73718) laid the groundwork for the field. publish.csiro.aunih.gov A key innovation from these early studies was the use of a dithioacetal as a masked form of the disulfide bridge, which could be introduced early in the synthetic sequence and unveiled in the final steps. publish.csiro.aunih.gov This strategy addressed the inherent instability of the ETP core to many standard synthetic transformations. publish.csiro.au

Despite these early breakthroughs, significant advancements in the total synthesis of the broader ETP family remained scarce for several decades. publish.csiro.au The primary contemporary challenges in ETP total synthesis continue to revolve around the stereocontrolled construction of the highly substituted and often sterically congested polycyclic core, and the late-stage, chemoselective installation of the reactive disulfide bridge. publish.csiro.aumit.edu The creation of the C3-C3' vicinal quaternary centers found in dimeric ETPs, the formation of heterodimeric linkages, and the stereoselective introduction of sulfur are all significant obstacles that require innovative synthetic solutions. mit.edu Furthermore, the development of scalable and efficient syntheses remains a critical goal to enable thorough biological evaluation and the exploration of their therapeutic potential. google.com

Diverse Synthetic Strategies for Chaetocochin A and Structurally Related ETPs (e.g., Chaetocin)

The pursuit of the total synthesis of this compound and its structural relatives like chaetocin (B1668567) has spurred the development of a variety of innovative synthetic strategies. These approaches aim to address the inherent challenges of constructing the complex ETP scaffold.

Dithioacetal-Mediated Disulfide Bridge Formation in ETP Scaffolds

A foundational strategy in ETP synthesis involves the use of a dithioacetal as a stable precursor to the reactive disulfide bridge. nih.gov This approach, pioneered by Kishi, allows the sulfur atoms to be incorporated early in the synthesis, protected within the dithioacetal moiety. nih.gov The dithioacetal is robust enough to withstand a range of chemical conditions required for the elaboration of the carbon skeleton. nih.gov In the final stages of the synthesis, the dithioacetal is deprotected to reveal the disulfide bridge. For instance, in the synthesis of sporidesmins, a dithiane derivative of p-anisaldehyde was used to protect the dioxopiperazine. nih.gov This method has been instrumental in the successful synthesis of several ETP natural products. publish.csiro.au

Application of Radical Reactions in Complex ETP Core Construction

Radical reactions have emerged as a powerful tool for the construction of the intricate core structures of complex ETPs. One notable application is in the dimerization of monomeric units to form the C3-C3' bond, a key feature of dimeric ETPs like chaetocin. nih.govacs.org For example, the first total synthesis of (+)-chaetocin utilized a radical α-bromination of a diketopiperazine intermediate, followed by a cobalt(I)-mediated reductive dimerization reaction. acs.orgacs.org This strategy provides excellent stereochemical control over the formation of the vicinal quaternary centers at the dimer interface, a significant advantage over many oxidative dimerization methods. nih.gov

Stereoselective Approaches in Asymmetric ETP Synthesis

The presence of multiple stereocenters in ETPs necessitates the use of stereoselective and asymmetric synthetic methods. iupac.org Enantioselective total syntheses of several ETP natural products, including (+)-gliocladine C and (+)-chaetocin, have been achieved, underscoring the advances in this area. acs.orgnih.govnih.gov These syntheses often employ chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. For example, the synthesis of (+)-gliocladine C was accomplished from a trioxopiperazine precursor that was itself prepared through an enantioselective chemical synthesis. nih.govnih.gov The development of stereoselective late-stage oxidation and thiolation reactions has also been crucial for the successful synthesis of complex ETPs. acs.orgmit.edu Furthermore, catalytic asymmetric 1,3-dipolar cycloaddition reactions have been employed to set the absolute stereochemistry of amino ester building blocks used in the synthesis of ETPs like (−)-acetylapoaranotin. acs.org

Enamide Cyclization Approaches in ETP Analogues Synthesis

Enamides are versatile intermediates in organic synthesis, and their cyclization reactions have been applied to the construction of heterocyclic scaffolds found in various natural products. harvard.eduacs.orgresearchgate.net In the context of ETP synthesis, enamide chemistry can be envisioned for the construction of the piperazinedione core or for the annulation of additional rings onto the ETP scaffold. While direct application of enamide cyclization to this compound itself is not prominently documented, the general utility of enamides in forming nitrogen-containing heterocycles makes this a relevant strategy for creating novel ETP analogues. harvard.edu For example, the synthesis of various nitrogen-containing heterocyclic scaffolds has been achieved through sequential reactions involving the formation of N-propargylenamine intermediates and subsequent cyclization. mdpi.com Such strategies could be adapted to generate diverse ETP-related structures for biological evaluation.

Design and Chemical Synthesis of this compound Derivatives and Analogues

The design and synthesis of this compound derivatives and analogues have been largely driven by the desire to understand the structural features crucial for its biological activity, as well as to develop compounds with improved properties. These efforts have involved modifications at various positions of the complex scaffold.

A key challenge in the synthesis of this compound and its analogues is the construction of the dimeric hexahydropyrroloindoline core and the stereoselective installation of the reactive epidithiodiketopiperazine bridge. Early synthetic strategies focused on biomimetic approaches, mimicking the proposed natural biosynthetic pathways. acs.org

One of the notable achievements in this area was the first total synthesis of (+)-chaetocin, a closely related analogue, which paved the way for accessing various derivatives. nih.gov This synthesis utilized a strategy involving the late-stage introduction of the disulfide bridge. The modular nature of these synthetic routes has allowed for the creation of a library of ETP derivatives, enabling comprehensive structure-activity relationship (SAR) studies. nih.govrsc.org

Researchers have designed and synthesized functionalized ETPs, including derivatives of this compound, which incorporate strategically placed chemical handles such as azides. mit.eduacs.org These functionalized analogues are designed for conjugation to other molecules, for example, to create antibody-drug conjugates or probes for mechanistic studies, without significantly compromising their potent anticancer activity. mit.edu The synthesis of these complex molecules required advancements in stereoselective late-stage oxidation and thiolation chemistries. mit.eduacs.org

Furthermore, SAR studies have guided the rational design of analogues with improved chemical stability. For instance, modifications at the C15 position have been explored to reduce the rate of base-promoted decomposition of the ETP warhead, a known liability of this class of compounds. acs.org The synthesis of these modified analogues often involves similar synthetic pathways to the parent natural product, starting from functionalized amino acid precursors. nih.gov

The exploration of different substituents on the aromatic rings and at the nitrogen atoms of the diketopiperazine core has also been a focus of synthetic efforts. nih.gov These studies have provided valuable data on how different functional groups influence the biological activity and physicochemical properties of the this compound scaffold.

Table 1: Selected Synthetic Derivatives and Analogues of this compound

Compound/Analogue Synthetic Modification Purpose of Synthesis Reference
(+)-Chaetocin Total synthesis First total synthesis, enabling access to analogues nih.gov
Azide-functionalized ETPs Introduction of an azide (B81097) group at various positions To create conjugatable derivatives for probes and drug delivery mit.eduacs.org
C15-Methyl substituted ETP Methylation at the C15 position To enhance chemical stability acs.org
Variously substituted monomeric and dimeric ETPs Modifications at N1, C3, C17, and C11/C15 To establish comprehensive structure-activity relationships nih.gov

Advancements in Methodologies for ETP Chemical Synthesis

The successful synthesis of this compound and its complex congeners has been made possible by significant advancements in synthetic methodologies specifically tailored for the construction of the ETP core. The inherent sensitivity of the ETP motif to acidic, basic, and redox conditions has necessitated the development of mild and highly selective reactions. acs.org

A critical step in many ETP syntheses is the late-stage introduction of the sulfur bridge onto a pre-formed diketopiperazine (DKP) scaffold. This approach avoids carrying the sensitive disulfide group through multiple synthetic steps. Key advancements in this area include the development of novel reagents and protocols for stereoselective dihydroxylation and subsequent sulfidation of the DKP core. mit.eduacs.org For example, the use of specific thiolating reagents allows for the controlled and stereoselective introduction of the two C–S bonds. mit.edu

The formation of the complex polycyclic core of dimeric ETPs like this compound has also seen significant progress. Strategies for the construction of the bispyrrolidino[2,3-b]indoline (BPI) skeleton, a key structural feature, have been a major focus. Methods such as oxidative dimerization, reductive dimerization, and the alkylation of bisoxindoles have been successfully employed to assemble this intricate framework. nih.gov Controlling the stereochemistry at the vicinal all-carbon quaternary centers remains a formidable challenge that has been addressed through various innovative strategies. nih.gov

Biogenetically-inspired syntheses have also played a crucial role in advancing the field. acs.orgnih.gov These approaches aim to mimic the proposed biosynthetic pathways, often leading to efficient and stereoselective constructions of the natural product scaffold. For instance, a bioinspired tetrahydroxylation reaction has been developed as a key step in the synthesis of complex ETPs. acs.org

Furthermore, the development of modular and scalable synthetic routes has been instrumental in producing the quantities of ETP derivatives needed for extensive biological evaluation and SAR studies. nih.govrsc.org These flexible strategies allow for the introduction of diversity at various points in the synthetic sequence, facilitating the rapid generation of analogues with a wide range of structural modifications. nih.govrsc.org

Table 2: Key Methodological Advancements in ETP Synthesis

Advancement Description Significance Reference(s)
Late-Stage Oxidation and Thiolation Introduction of the disulfide bridge at a late stage of the synthesis via stereoselective dihydroxylation and sulfidation of the diketopiperazine core. Protects the sensitive ETP motif during the synthesis of the complex carbon skeleton. acs.orgmit.eduacs.org
Novel Thiolating Reagents Development of new reagents for the efficient and stereoselective formation of C-S bonds. Improves the efficiency and stereocontrol of the critical disulfide bridge installation. mit.edu
Bispyrrolidinoindoline (BPI) Skeleton Construction Establishment of methods like oxidative and reductive dimerization for assembling the core structure of dimeric ETPs. Enables the synthesis of the complex, polycyclic framework of compounds like this compound. nih.gov
Biogenetically-Inspired Synthesis Synthetic strategies that mimic the proposed natural formation of ETPs, such as bioinspired hydroxylation reactions. Provides efficient and stereoselective routes to the natural products and their intermediates. acs.orgnih.gov
Modular and Scalable Routes Development of flexible synthetic pathways that allow for the introduction of structural diversity and production of larger quantities of material. Facilitates comprehensive SAR studies and the development of ETP-based therapeutic agents. nih.govrsc.org

Structure Activity Relationship Sar Studies of Chaetocochin a and Its Analogues

Identification of Key Pharmacophores and Structural Determinants for Observed Biological Activities

Chaetocochin A, along with its analogues chaetocochin B and chaetocochin C, are classified as epipolythiodioxopiperazine (ETP) alkaloids. nih.govnih.gov These compounds are characterized by a diketopiperazine core and distinctive sulfur bridges, which are often considered crucial for their biological activities. nih.govnih.govuni.lunih.govsigmaaldrich.comacs.org

Research has demonstrated that this compound exhibits significant in vitro cytotoxicity against various cancer cell lines, specifically Bre-04, Lu-04, and N-04. nih.gov Similarly, chaetocochin C also displays substantial cytotoxic activity against these same cell lines and has been shown to induce apoptosis in colon cancer cells. nih.govresearchgate.net This suggests that the shared epipolythiodioxopiperazine framework is a key pharmacophore contributing to the cytotoxic effects observed across these chaetocochins.

Further insights into the structural determinants of biological activity can be drawn from studies on other related ETP alkaloids:

Chaetocin (B1668567) : Another ETP alkaloid, chaetocin, is known to inhibit histone lysine (B10760008) methyltransferase SUV39H1 and exerts antitumor effects by modulating various signaling pathways, inducing apoptosis, autophagy, and cell cycle arrest. uni.luresearchgate.net The epidithiodiketopiperazine moiety has been highlighted as a pharmacophore for G9a inhibitors, suggesting the importance of the sulfur-containing ring system for enzyme binding and activity. uni.lu

While specific detailed SAR studies focusing exclusively on the modifications of this compound's structure and their precise impact on its cytotoxicity are limited in the provided search results, the collective data on this compound and its ETP analogues strongly implicates the diketopiperazine core and its associated sulfur bridges as fundamental structural determinants for their observed cytotoxic and pro-apoptotic activities. The varying number and position of sulfur atoms in the bridges, as seen in compounds like chaetocochin I (which contains two sulfur bridges with different numbers of sulfur atoms), could influence their stability and interaction with biological targets. nih.govacs.org

Rational Design and Synthesis of Potent Chaetocochin-Based Probes for Biological Systems

The rational design and synthesis of chemical probes are guided by a thorough understanding of a compound's SAR, allowing for targeted modifications to achieve specific biological outcomes. Although direct examples of "this compound-based probes" are not explicitly detailed in the provided literature, the principles of rational design can be conceptually applied to this compound.

Rational design involves systematically altering the chemical structure of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties, or to introduce new functionalities for biological investigation. wikipedia.orggardp.orgazolifesciences.commans.edu.egnih.gov For this compound, insights gained from SAR studies (as discussed in Section 6.1) would be paramount. For instance, if specific residues or regions of the ETP core are identified as crucial for its cytotoxic activity, modifications could be made to peripheral parts of the molecule to attach reporter groups (e.g., fluorophores for imaging) or affinity tags without compromising the core's biological function.

The general approach to designing probes from natural products or their analogues typically involves:

Identification of a Bioactive Scaffold : The ETP core of this compound serves as this scaffold, responsible for its cytotoxic effects. nih.gov

Elucidation of Key Interaction Sites : Understanding which parts of this compound interact with its cellular targets (e.g., proteins involved in apoptosis pathways) is essential.

Strategic Modification : Chemical synthesis techniques are then employed to introduce new chemical groups. wikipedia.orgmans.edu.eg For example, if this compound's cytotoxic activity is linked to its ability to induce apoptosis in colon cancer cells nih.gov, a probe could be designed to visualize its uptake by these cells or to identify its direct protein binding partners. This might involve synthesizing analogues with a fluorescent tag attached at a position that does not interfere with the pharmacophore.

Evaluation : The newly synthesized probes would then be rigorously tested for their intended biological system applications, such as imaging, target identification, or modulation of specific biological processes.

The absence of specific examples for this compound probes suggests an area for future research, where its established cytotoxicity could be leveraged to develop tools for deeper biological understanding, potentially by designing analogues that retain activity while incorporating features for imaging or affinity-based target pull-down.

Computational Approaches in SAR Analysis (e.g., Molecular Docking)

Computational approaches, particularly molecular docking, play a significant role in modern SAR analysis, complementing experimental studies by providing atomic-level insights into ligand-target interactions. researchgate.netresearchgate.netchemrxiv.orgresearchgate.net These methods are invaluable for predicting how a molecule, like this compound, might bind to a specific protein target, thereby informing the design of new compounds.

While direct molecular docking studies specifically on this compound are not extensively detailed in the provided search results, the utility of this approach within the chaetocochin family and related compounds is evident:

Chaetocochin C : Molecular docking studies were performed for chaetocochin C against the filamentous temperature-sensitive protein Z (FtsZ) of Bacillus subtilis. These studies revealed low binding energies and strong hydrogen bond interactions, suggesting its potential as an antimicrobial inhibitor by interfering with cell division. rsc.org This demonstrates how docking can identify potential targets and binding mechanisms for chaetocochins.

Chaetocochin J : Computational docking has been utilized to analyze the molecular mechanisms and targets of chaetocochin J, which exhibits anti-colorectal cancer effects. mdpi-res.comdntb.gov.ua

Chaetocin : Molecular docking identified chaetocin as a compound with a strong affinity for the ZNF687 protein, forming multiple hydrogen and hydrophobic bonds. umw.edu.plumw.edu.plresearchgate.net This computational finding suggested chaetocin as a potential therapeutic compound to overcome tyrosine kinase inhibitor (TKI) resistance in hepatocellular carcinoma. umw.edu.plumw.edu.plresearchgate.net

For this compound, molecular docking could be applied to:

Target Identification : Given its observed cytotoxicity and apoptosis-inducing properties nih.govnih.gov, computational docking could be used to screen potential protein targets involved in these pathways, predicting the most likely binding partners.

Binding Mode Prediction : It can elucidate the precise orientation and interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking) of this compound within the binding pockets of putative targets. researchgate.netumw.edu.plumw.edu.plresearchgate.net

SAR Elucidation : By comparing the docking poses and binding energies of this compound with its analogues, researchers could gain a deeper understanding of how subtle structural differences impact binding affinity and, consequently, biological activity. This would help in identifying critical functional groups for interaction.

Rational Design Guidance : The insights from docking studies can guide the rational design of new this compound analogues with improved potency, selectivity, or altered mechanisms of action by suggesting specific modifications that would enhance favorable interactions or disrupt unfavorable ones. nih.gov

Beyond molecular docking, other computational approaches like Quantitative Structure-Activity Relationships (QSAR) could be employed. QSAR models establish mathematical relationships between the chemical structure of a series of compounds and their biological activities, enabling the prediction of activity for new, untested compounds and further refining SAR insights. wikipedia.orgnih.gov These in silico methods provide a powerful framework for exploring chemical space and prioritizing compounds in drug discovery. azolifesciences.comnih.gov

Research Applications and Future Directions for Chaetocochin a Studies

Potential as a Lead Compound for Further Chemical Biology Investigations

In drug discovery, a lead compound is a chemical that demonstrates pharmacological or biological activity and serves as a starting point for developing a new drug through chemical modifications. wikipedia.orglibretexts.org Natural products are a historically rich source of such lead compounds. researchgate.netacs.org Chaetocochin A was identified as a potent cytotoxic agent upon its discovery, a key characteristic for a potential anticancer lead compound. nih.govacs.org

Studies have demonstrated that this compound exhibits significant in vitro cytotoxicity against various human cancer cell lines. nih.govacs.org This inherent biological activity makes it a compelling candidate for further chemical biology and medicinal chemistry efforts. The goal of these investigations would be to conduct structure-activity relationship (SAR) studies, where derivatives of this compound are synthesized and evaluated to optimize potency and selectivity while minimizing toxicity to non-cancerous cells. libretexts.org Its complex dimeric structure offers numerous sites for chemical modification, providing a rich scaffold for generating analogues with improved therapeutic potential.

Table 1: In Vitro Cytotoxicity of this compound
Cancer Cell LineCell Line OriginIC₅₀ (µg/mL)
Bre-04 (MDA-MB-231)Breast Cancer0.14
Lu-04 (NCI-H460)Lung Cancer0.16
N-04 (SF-268)Central Nervous System Cancer0.13

Data sourced from Li et al., 2006. acs.org

Exploration of Biocontrol Applications in Agricultural Microbiology

Fungi of the genus Chaetomium are widely recognized for their ability to act as biocontrol agents against various plant pathogens. auctoresonline.orgauctoresonline.org They achieve this through mechanisms such as competition for nutrients and the production of antifungal secondary metabolites. auctoresonline.orgresearchgate.net The species that produces this compound, Chaetomium cochliodes, has itself been investigated for its antagonistic properties. atlantis-press.com

Crude extracts from C. cochliodes have demonstrated significant inhibitory activity against major plant pathogens, including Phytophthora parasitica, which causes root rot, and Colletotrichum gloeosporioides, the causative agent of anthracnose. atlantis-press.com While the specific compounds responsible for this activity in C. cochliodes extracts have not been fully elucidated, studies on the related fungus Chaetomium globosum have provided crucial insights. A metabolomic analysis of C. globosum during its interaction with the wheat pathogen Bipolaris sorokiniana identified chaetocochin B and chaetocochin F as being among the produced antifungal metabolites. icar.org.infao.orgsemanticscholar.org This finding strongly suggests that the chaetocochin class of compounds plays a role in the biocontrol activity of Chaetomium species. A logical future step is to isolate pure this compound and test its specific antifungal activity against a panel of agronomically important plant pathogens.

Table 2: Biocontrol Activity of Chaetomium cochliodes Crude Extracts
PathogenDiseaseExtract TypeInhibitory Effect (ED₅₀)
Colletotrichum gloeosporioidesAnthracnoseMethanol Extract532 ppm (spore inhibition)
Phytophthora parasiticaRoot RotMethanol Extract44 ppm (sporangia suppression)

Data sourced from Phal et al. atlantis-press.com

Development of Advanced Methodologies for Investigating ETP Biosynthesis and Function

Epipolythiodioxopiperazines (ETPs) are a class of fungal metabolites known for their complex structures and potent bioactivities, which are conferred by a characteristic disulfide bridge. researchgate.net Understanding how fungi construct these molecules is a significant challenge in natural product biosynthesis. The biosynthetic pathway for this compound has not been fully elucidated, but advanced methodologies are being developed that could be applied to this problem.

A key modern approach is the heterologous expression of biosynthetic gene clusters (BGCs). acs.orgfigshare.comnih.gov Recently, researchers successfully reconstituted the early stages of the biosynthesis of chetomin (B1668609), a related ETP from C. cochliodes, by transferring the responsible genes into a different fungal host, Aspergillus fumigatus, using CRISPR-Cas9 gene-editing technology. acs.orgnih.gov This powerful technique allows for the functional characterization of the genes and enzymes involved in the pathway, such as the non-ribosomal peptide synthetases (NRPS) that assemble the peptide backbone and the enzymes that install the critical sulfur bridge. rsc.org Applying these advanced synthetic biology and genetic tools to the this compound BGC would be a pivotal step in deciphering its complete biosynthetic pathway, paving the way for bioengineering approaches to produce novel analogues.

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in this compound Research

The discovery and study of natural products have been revolutionized by "omics" technologies, which allow for the large-scale analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). researchgate.netmdpi.com Integrating these approaches provides a holistic view of how an organism produces and uses a specific compound. nih.gov

In the context of Chaetomium research, omics technologies have already proven fruitful. As mentioned, metabolomic profiling using techniques like UPLC-QToF-ESIMS was instrumental in identifying chaetocochin B and F as active compounds in a biocontrol interaction. icar.org.infao.org Furthermore, transcriptome analysis (RNA-seq) has been employed to study the interaction between C. globosum and plant pathogens, revealing the upregulation of entire BGCs for secondary metabolites during antagonism. frontiersin.orgcore.ac.uk For C. cochliodes, combined transcriptome and proteome analyses have been used to identify key up-regulated enzymes in the chetomin biosynthetic pathway. researchgate.net

Future research on this compound would greatly benefit from an integrated omics approach. For example, comparative transcriptomics of C. cochliodes under different culture conditions could identify the regulatory factors that trigger this compound production. Correlating metabolomic and transcriptomic data could firmly link the this compound BGC to its product and uncover its physiological role for the fungus, whether in defense, development, or signaling.

Q & A

Q. How can I design an effective experimental protocol for isolating and characterizing Chaetocochin A?

  • Methodological Guidance : Begin with a systematic literature review using databases like Google Scholar to identify established protocols for similar natural products. Prioritize studies with high citation counts to ensure methodological reliability . For isolation, consider solvent extraction and chromatographic techniques (e.g., HPLC), and validate purity via NMR and mass spectrometry. Include negative controls and replicate experiments to confirm reproducibility. Document all parameters (e.g., temperature, solvent ratios) to enable cross-study comparisons .
    如何撰写文献综述
    10:50

Q. What strategies ensure the credibility of literature reviews on this compound’s bioactivity?

  • Methodological Guidance : Use AI tools like Web of Science’s Research Assistant to generate keyword-specific summaries, but manually verify sources for authority (e.g., peer-reviewed journals, high-impact papers). Cross-reference findings across databases (PubMed, Scopus) to identify consensus or discrepancies. Critically evaluate study designs: prioritize in vitro/in vivo models with clear dose-response relationships and mechanistic insights . Avoid overreliance on preprints or non-peer-reviewed platforms .
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    01:07

Q. How should I structure the "Materials and Methods" section for this compound synthesis studies?

  • Methodological Guidance : Follow ICH guidelines for documenting chemical synthesis, including exact reagent grades, equipment specifications, and reaction conditions (e.g., catalysts, time, yield). Use subsections for clarity: (1) Chemical Synthesis, (2) Purification, (3) Analytical Validation. Include raw data (e.g., chromatograms) in appendices and reference standardized protocols (e.g., USP methods) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

  • Methodological Guidance : Perform meta-analysis to identify variables causing discrepancies (e.g., cell lines, assay protocols). For example, if this compound shows cytotoxicity in HeLa cells but not in HEK293, compare experimental conditions (e.g., incubation time, concentration ranges). Use statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding factors. Replicate conflicting experiments with standardized protocols and report effect sizes to contextualize differences .

Q. What computational approaches optimize this compound’s structure-activity relationship (SAR) analysis?

  • Methodological Guidance : Combine molecular docking (e.g., AutoDock Vina) with MD simulations to predict binding affinities to target proteins (e.g., kinases). Validate predictions using in vitro assays (e.g., enzyme inhibition). Cross-validate results with cheminformatics tools (e.g., QSAR models) to identify critical functional groups. Address limitations (e.g., force field accuracy) by comparing multiple simulation frameworks .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in complex biological systems?

  • Methodological Guidance : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) data from this compound-treated cell lines. Use pathway enrichment tools (e.g., DAVID, Metascape) to identify dysregulated pathways (e.g., apoptosis, oxidative stress). Validate key targets via CRISPR knockouts or siRNA silencing. Address data integration challenges (e.g., batch effects) using normalization algorithms (e.g., Combat in R) .

Methodological Best Practices

  • Data Contradiction Analysis : Always contextualize results with study limitations (e.g., sample size, model relevance). Use funnel plots to detect publication bias in meta-analyses .
  • AI-Assisted Research : Tools like Academic Scan can aggregate data but require manual validation of primary sources to avoid hallucinated references .
  • Ethical Compliance : Adhere to ICH guidelines for documenting synthetic procedures and bioactivity claims to ensure regulatory compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.